

# In Vivo Validation of FGF-18's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fibroblast Growth Factor-18 (FGF-18) and its recombinant human form, Sprifermin, with other alternatives for the treatment of osteoarthritis (OA), supported by experimental data from in vivo studies and clinical trials.

# FGF-18: A Promising Disease-Modifying Osteoarthritis Drug (DMOAD)

FGF-18 has emerged as a significant therapeutic candidate for OA due to its anabolic effects on cartilage.[1] In vivo studies have demonstrated its ability to stimulate chondrocyte proliferation and extracellular matrix synthesis, leading to increased cartilage thickness and repair.[2][3] Sprifermin, a recombinant human FGF-18, is currently in late-stage clinical development and has shown potential as a disease-modifying osteoarthritis drug (DMOAD).[4] [5]

### Mechanism of Action: FGF-18 Signaling Pathway

FGF-18 exerts its effects by binding to FGF receptors (FGFRs), primarily FGFR3, on the surface of chondrocytes. This binding activates intracellular signaling cascades that promote chondrogenesis and cartilage matrix production.





Click to download full resolution via product page

FGF-18 Signaling Pathway in Chondrocytes.

## In Vivo Efficacy: Preclinical and Clinical Evidence Preclinical Studies in Animal Models

In vivo studies in various animal models, including rats and sheep, have demonstrated the efficacy of recombinant human FGF-18 (rhFGF-18) in promoting cartilage repair. These studies often utilize surgically induced models of OA, such as the destabilization of the medial meniscus (DMM) model.[2][6]

Table 1: Summary of Preclinical In Vivo Studies on rhFGF-18 for Cartilage Repair[7][8]



| Animal Model                 | Intervention                                                             | Outcome Measures                                                                           | Key Findings                                                                                          |
|------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Ovine, Equine                | rhFGF-18 following<br>microfracture or<br>osteochondral defect<br>repair | ICRS Score, Modified<br>O'Driscoll Score,<br>Tissue Infill, Collagen<br>Type II Expression | Significant improvements in cartilage defect repair with rhFGF-18 compared to controls.               |
| Rat (Meniscal Tear<br>Model) | Bi-weekly intra-<br>articular injections of<br>FGF-18                    | Cartilage Thickness,<br>Cartilage<br>Degeneration Scores                                   | Dose-dependent increases in cartilage thickness and significant reductions in degeneration scores.[2] |

### **Clinical Trials with Sprifermin**

The FORWARD (FGF-18 Osteoarthritis Randomized Trial with Administration of Repeated Doses) study, a multi-year clinical trial, has provided significant data on the efficacy and safety of Sprifermin in patients with knee OA.[9][10]

Table 2: Key Efficacy Results from the FORWARD Clinical Trial (5-Year Follow-up)[9]

| Treatment Group                     | Change in Total<br>Femorotibial Joint<br>Cartilage Thickness (mm) | WOMAC Pain Score<br>Improvement from<br>Baseline |
|-------------------------------------|-------------------------------------------------------------------|--------------------------------------------------|
| Sprifermin 100 μg (every 6 months)  | 0.05 (mean difference vs. placebo)                                | ~50%                                             |
| Sprifermin 100 μg (every 12 months) | Not reported in 5-year data                                       | ~50%                                             |
| Sprifermin 30 μg (every 6 months)   | Not reported in 5-year data                                       | ~50%                                             |
| Sprifermin 30 μg (every 12 months)  | Not reported in 5-year data                                       | ~50%                                             |
| Placebo                             | -                                                                 | ~50%                                             |



WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with OA.

### **Comparison with Alternatives**

While direct head-to-head in vivo comparisons are limited, this section provides available data on common OA treatments.

### **Hyaluronic Acid (HA)**

Hyaluronic acid is a viscosupplement injected into the joint to improve lubrication and reduce pain. Clinical trials have shown its effectiveness in providing symptomatic relief.[11]

Table 3: Comparison of Platelet-Rich Plasma (PRP)-Derived Growth Factor and Hyaluronic Acid for Knee OA (1-Year Follow-up)[11]

| Outcome Measure                          | PRGF Group | Hyaluronic Acid Group        |
|------------------------------------------|------------|------------------------------|
| WOMAC Global Score                       | 27.1       | 34.0 (Significantly higher)  |
| VAS Pain Score                           | 4.59       | 6.18 (Significantly higher)  |
| Lequesne Global Score                    | 10.20      | 11.67 (Significantly higher) |
| Patient Satisfaction<br>(Good/Very Good) | 54.9%      | 15.7%                        |

Lower scores on WOMAC, VAS, and Lequesne indicate better outcomes. PRGF is a form of platelet-rich plasma.

### **Bone Morphogenetic Protein 7 (BMP-7)**

BMP-7 is a growth factor that has been investigated for its potential to stimulate cartilage matrix synthesis.[12] Preclinical studies have suggested its synergistic effects with other anabolic growth factors.[12] However, robust in vivo comparative data against FGF-18 is not yet available.

### **Experimental Protocols**



## Destabilization of the Medial Meniscus (DMM) Model in Rodents

This is a widely used surgical model to induce OA in animals.





Click to download full resolution via product page

Typical Experimental Workflow for the DMM Model.



#### Key Steps:[6][13][14][15]

- Animal Selection: Commonly used strains include C57BL/6 mice and Sprague Dawley rats.
- Anesthesia: Appropriate anesthesia is administered prior to surgery.
- Surgical Procedure: A small incision is made to expose the knee joint, and the medial meniscotibial ligament is transected to destabilize the medial meniscus.
- Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesia.
- Treatment Administration: Test articles (e.g., FGF-18, placebo) are administered, often via intra-articular injection, at specified time points post-surgery.
- Endpoint Assessment: At the end of the study period, various methods are used to assess the extent of OA and the effects of the treatment.

### **Methods of Assessing Cartilage Repair In Vivo**

A variety of techniques are employed to evaluate the efficacy of cartilage repair therapies.

- Macroscopic Observation: Visual assessment of the cartilage surface for defects, fibrillation, and color.[16]
- Histological Staining: Techniques like Safranin-O and Fast Green staining are used to
  visualize proteoglycan content and cartilage morphology in tissue sections.[16] Scoring
  systems such as the International Cartilage Repair Society (ICRS) and modified O'Driscoll
  scores are used for quantification.[7][16]
- Magnetic Resonance Imaging (MRI): Non-invasive imaging technique to assess cartilage thickness, volume, and composition.[17][18]
- Micro-Computed Tomography (micro-CT): Provides high-resolution 3D images of bone and cartilage structure.[17]
- Biomechanical Testing: Measures the mechanical properties of the repaired cartilage, such as stiffness and elasticity.



 Pain Behavior Assessment: In animal models, changes in weight-bearing and sensitivity to mechanical stimuli are used to assess pain.[19]

### Conclusion

The in vivo data strongly support the therapeutic potential of FGF-18 as a disease-modifying agent for osteoarthritis. Preclinical studies consistently demonstrate its ability to promote cartilage repair, and clinical trials with Sprifermin have shown statistically significant increases in cartilage thickness in patients with knee OA. While direct comparative data with other treatments like hyaluronic acid and BMP-7 are still emerging, the available evidence positions FGF-18 as a leading candidate in the development of next-generation OA therapies. Further research, including head-to-head clinical trials, will be crucial to definitively establish its place in the clinical management of osteoarthritis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor-18 stimulates chondrogenesis and cartilage repair in a rat model of injury-induced osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological impact of the fibroblast growth factor family on articular cartilage and intervertebral disc homeostasis: (basic FGF, FGF-18, osteoarthritis, IVD degeneration) -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sprifermin: Effects on Cartilage Homeostasis and Therapeutic Prospects in Cartilage-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. timeshighereducation.com [timeshighereducation.com]
- 6. inotiv.com [inotiv.com]
- 7. Preclinical Use of FGF-18 Augmentation for Improving Cartilage Healing Following Surgical Repair: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]



- 9. ard.bmj.com [ard.bmj.com]
- 10. hcplive.com [hcplive.com]
- 11. Platelet-Rich Plasma-Derived Growth Factor vs Hyaluronic Acid Injection in the Individuals with Knee Osteoarthritis: A One Year Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upload.orthobullets.com [upload.orthobullets.com]
- 13. 2.10. Destabilization of the medial meniscus (DMM)-induced experimental osteoarthritis (OA) model [bio-protocol.org]
- 14. Refining surgical models of osteoarthritis in mice and rats alters pain phenotype but not joint pathology | PLOS One [journals.plos.org]
- 15. Refining surgical models of osteoarthritis in mice and rats alters pain phenotype but not joint pathology PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Resolution Methods for Diagnosing Cartilage Damage In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative in vivo assessment of articular cartilage using magnetic resonance imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. metris.nl [metris.nl]
- To cite this document: BenchChem. [In Vivo Validation of FGF-18's Therapeutic Potential: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612009#in-vivo-validation-of-tfgf-18-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com